molecular formula C12H15ClO2 B13985556 Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate

Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate

Cat. No.: B13985556
M. Wt: 226.70 g/mol
InChI Key: BJKFAOIYVIOCLG-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(4-chlorophenyl)-2,2-dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further optimize the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid and methanol.

    Reduction: 3-(4-chlorophenyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
  • Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
  • Methyl 3-(4-methylphenyl)-2,2-dimethylpropanoate

Uniqueness

Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C12H15ClO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3

InChI Key

BJKFAOIYVIOCLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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